molecular formula C15H14O4 B6378505 6-(3,5-Dimethoxyphenyl)-2-formylphenol CAS No. 1258633-05-4

6-(3,5-Dimethoxyphenyl)-2-formylphenol

Cat. No.: B6378505
CAS No.: 1258633-05-4
M. Wt: 258.27 g/mol
InChI Key: KPHBVFZFRCVLPM-UHFFFAOYSA-N
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Description

6-(3,5-Dimethoxyphenyl)-2-formylphenol is an organic compound characterized by the presence of a phenolic hydroxyl group and a formyl group attached to a benzene ring substituted with two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-Dimethoxyphenyl)-2-formylphenol can be achieved through several synthetic routes. One common method involves the formylation of 3,5-dimethoxyphenol using a Vilsmeier-Haack reaction. This reaction typically employs a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions to introduce the formyl group at the ortho position relative to the hydroxyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale formylation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-Dimethoxyphenyl)-2-formylphenol undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.

Major Products Formed

    Oxidation: 6-(3,5-Dimethoxyphenyl)-2-carboxyphenol.

    Reduction: 6-(3,5-Dimethoxyphenyl)-2-hydroxymethylphenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

6-(3,5-Dimethoxyphenyl)-2-formylphenol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(3,5-Dimethoxyphenyl)-2-formylphenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, while the formyl group can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethoxybenzaldehyde: Similar structure but lacks the phenolic hydroxyl group.

    2,4-Dimethoxybenzaldehyde: Similar structure but with different substitution pattern on the benzene ring.

    3,5-Dimethoxyphenol: Similar structure but lacks the formyl group.

Uniqueness

6-(3,5-Dimethoxyphenyl)-2-formylphenol is unique due to the presence of both a phenolic hydroxyl group and a formyl group on the same benzene ring, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

IUPAC Name

3-(3,5-dimethoxyphenyl)-2-hydroxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-18-12-6-11(7-13(8-12)19-2)14-5-3-4-10(9-16)15(14)17/h3-9,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPHBVFZFRCVLPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=CC=CC(=C2O)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10685246
Record name 2-Hydroxy-3',5'-dimethoxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258633-05-4
Record name 2-Hydroxy-3',5'-dimethoxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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